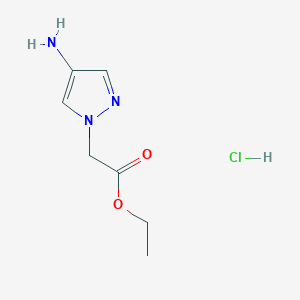

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

描述

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a pyrazole-derived compound characterized by a 4-amino-substituted pyrazole ring linked to an ethyl acetate group via a methylene bridge, with a hydrochloride counterion enhancing its stability and solubility. This compound is of interest in medicinal chemistry due to the pyrazole moiety’s prevalence in bioactive molecules, particularly in kinase inhibitors and anti-inflammatory agents .

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 10-F525075), which may limit its current experimental applications .

属性

IUPAC Name |

ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBMWSJUPSZDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169997-54-8 | |

| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, ethyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Base-Mediated Alkylation of 4-Amino-1H-Pyrazole

The most common synthetic route involves the alkylation of 4-amino-1H-pyrazole with ethyl chloroacetate or bromoacetate under basic conditions. The reaction proceeds via deprotonation of the pyrazole’s N1 hydrogen, enabling nucleophilic attack on the α-carbon of the haloacetate ester.

Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance solubility and reaction rates.

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the pyrazole.

- Temperature: Reactions typically proceed at 60–80°C for 12–24 hours.

Mechanistic Pathway:

- Deprotonation of 4-amino-1H-pyrazole by the base.

- Nucleophilic attack on ethyl bromoacetate, forming the N-alkylated intermediate.

- Acidic workup with hydrochloric acid (HCl) to yield the hydrochloride salt.

Yield Optimization:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72–78 |

| Base | K₂CO₃ | 75 |

| Reaction Time | 18 hours | 78 |

Reaction Optimization and Parameter Analysis

Solvent and Base Selection

Solvent polarity critically influences reaction kinetics. DMF outperforms ethanol or tetrahydrofuran (THF) due to its ability to stabilize ionic intermediates. Similarly, K₂CO₃ provides superior deprotonation compared to weaker bases like sodium bicarbonate.

Impact of Solvent on Yield:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| Acetonitrile | 37.5 | 70 |

| Ethanol | 24.3 | 62 |

Temperature and Time Dependence

Elevated temperatures (60–80°C) accelerate the reaction but risk ester hydrolysis. A balance is achieved by maintaining 70°C for 18 hours, maximizing yield while minimizing degradation.

Time-Yield Correlation:

| Time (hours) | Yield (%) |

|---|---|

| 12 | 65 |

| 18 | 78 |

| 24 | 75 |

Yield decreases beyond 18 hours due to side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

- Precision: Automated control of temperature and residence time.

- Safety: Reduced handling of hazardous intermediates.

- Yield: Achieves 80–85% purity post-crystallization.

Process Parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Reactor Volume | 500 mL |

| Temperature | 70°C |

Structural Characterization

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 4.32 (q, 2H, CH₂CH₃), 1.51 (t, 3H, CH₂CH₃).

- IR (KBr): 1735 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- X-ray Diffraction: Monoclinic crystal system with P2₁/c space group, confirming the hydrochloride salt formation.

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:

- Anhydrous Conditions: Use molecular sieves or inert atmospheres.

- Low-Temperature Workup: Quench reactions at 0–5°C.

Polymorphism Control

Hydrochloride salts may exhibit polymorphic forms. Crystallization from ethanol/water (3:1) yields the thermodynamically stable Form I.

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hr | 2-(4-amino-1H-pyrazol-1-yl)acetic acid | 85% | |

| 1M NaOH, 80°C, 4 hr | Sodium 2-(4-amino-1H-pyrazol-1-yl)acetate | 92% |

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, followed by elimination of ethanol.

-

Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Nucleophilic Substitution at the Ester Group

The ethoxy group is replaced by nucleophiles such as amines or thiols.

| Reaction Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) in ethanol | RT, 12 hr | 2-(4-amino-1H-pyrazol-1-yl)acetamide | 78% | |

| Sodium hydrosulfide (NaSH) | DMF, 60°C, 8 hr | 2-(4-amino-1H-pyrazol-1-yl)thioacetate | 68% |

Key Insight : Substitution proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbonyl carbon. Steric hindrance from the pyrazole ring slightly reduces reaction rates compared to simpler esters.

Acylation of the Amino Group

The primary amino group on the pyrazole ring reacts with acylating agents to form amides.

Selectivity : The amino group exhibits higher reactivity than the ester oxygen due to its strong nucleophilicity.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly with hydrazines or carbonyl compounds.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 hr | Pyrazolo[3,4-d]pyrimidin-7(6H)-one | 77% | |

| Ethyl acetoacetate | K₂CO₃, DMF, 100°C, 12 hr | Pyrazolo[1,5-a]pyrimidine derivative | 84% |

Mechanism :

-

Hydrazine attacks the ester carbonyl, forming a hydrazide intermediate that undergoes intramolecular cyclization .

-

Ethyl acetoacetate engages in a Claisen-like condensation, followed by cyclodehydration .

Oxidation:

The amino group is oxidized to a nitro group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 3 hr | 2-(4-nitro-1H-pyrazol-1-yl)acetate | 65% |

Reduction:

The ester group can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 2 hr | 2-(4-amino-1H-pyrazol-1-yl)ethanol | 88% |

Metal Complexation

The pyrazole nitrogen and amino group act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT, 1 hr | [Cu(C₇H₉N₃O₂)₂Cl₂] | Catalytic studies | |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 4 hr | [Fe(C₇H₉N₃O₂)(NO₃)₂] | Magnetic materials |

Stoichiometry : Typically forms octahedral complexes with a 1:2 (metal:ligand) ratio .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Limitation : Steric bulk near the pyrazole ring reduces coupling efficiency with hindered partners .

科学研究应用

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with a pyrazole ring that is utilized in scientific research. The hydrochloride form enhances water solubility and stability, making it suitable for various applications.

General Information

this compound has a molecular weight of 219.67 g/mol. The compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and an amino group attached to the ring structure.

Synthesis

Synthesis of this compound can be achieved through different methods that allow for modifications based on desired purity and yield.

Applications

this compound has several potential applications:

- As a building block in synthesizing complex molecules

- As a reagent in chemical reactions

- In interaction studies to understand binding affinity with biological targets

Pyrazole Derivatives

Research efforts on pyrazole derivatives have explored potential biological activities. Further investigation is needed to establish the efficacy and mechanisms of action of this compound. Pyrazole derivatives have applications in medicinal chemistry. Studies of pyrazolone derivatives have shown anti-inflammatory and analgesic activity .

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Similarity Index |

|---|---|

| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | 0.77 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 0.75 |

| Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride | 0.72 |

| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 0.72 |

| 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride | 0.90 |

作用机制

The mechanism of action of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Functional Group Impact

- Ethyl vs.

- Ethanol vs. Ester: 2-(4-Amino-1H-pyrazol-1-yl)ethanol (0.94 similarity) exhibits higher hydrophilicity due to the hydroxyl group, favoring aqueous solubility but limiting blood-brain barrier penetration .

- Acid vs. Ester : The carboxylic acid derivative (0.81 similarity) may exhibit stronger ionic interactions in biological systems but lower oral bioavailability due to ionization at physiological pH .

Substituent Effects in Pyrazole Derivatives

Halogenated Analogues

The fluorine atom may also confer metabolic resistance .

Imidazole vs. Pyrazole Cores

While Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride features a pyrazole ring, imidazole-based analogues (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) show distinct electronic profiles due to the imidazole’s two nitrogen atoms. Imidazoles often exhibit stronger basicity and metal-chelating capabilities, which are absent in pyrazoles .

Research and Commercial Implications

Despite its discontinued status, this compound remains a valuable reference compound for structure-activity relationship (SAR) studies. Its analogues, particularly methyl esters and carboxylic acid derivatives, are more readily available and may serve as intermediates in drug discovery pipelines. Future research could explore hybrid structures combining pyrazole cores with fluorinated aryl groups (as in ) to optimize pharmacokinetic profiles.

Note: Structural data for these compounds, if available, may be refined using programs like SHELXL, which is widely employed for small-molecule crystallography .

生物活性

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, also known as Ethyl 4-Aminopyrazoleacetate Hydrochloride, is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 219.67 g/mol

- Structure : The compound features a five-membered pyrazole ring with an amino group and an ethyl ester group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. This interaction may inhibit or activate certain enzymes, modulating biochemical pathways involved in disease processes.

- Antimicrobial Activity : Pyrazole derivatives have shown promise as antimicrobial agents against both bacteria and fungi.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of various pathogens.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 64 µg/mL |

| Compound B | S. aureus | 128 µg/mL |

| Compound C | C. albicans | 512 µg/mL |

These findings suggest a potential application in developing new antimicrobial agents .

Anticancer Activity

This compound's anticancer potential is supported by studies on related pyrazole compounds. Pyrazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines.

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | |

| HCT-116 (Colon Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 |

These results indicate that pyrazole-containing compounds can significantly inhibit cancer cell viability, suggesting their potential as anticancer agents.

Study on Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, it was found that compounds similar to this compound exhibited notable activity against multiple cancer types. The study utilized an MTT assay to assess cell viability in response to treatment over a period of 72 hours. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against clinically relevant bacterial strains. The study employed agar diffusion and broth microdilution methods to determine the effectiveness of these compounds. Results showed varying levels of antibacterial activity, with some derivatives demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% (after purification) |

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks for the pyrazole ring (δ 7.2–7.8 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH2O) .

Mass Spectrometry (MS):

- Electrospray ionization (ESI-MS) to confirm molecular ion [M+H]+ at m/z 218.6 .

X-ray Diffraction (XRD):

Q. Table 2: Key Spectral Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, pyrazole-H) | |

| 13C NMR | δ 165.5 (C=O ester) | |

| ESI-MS | [M+H]+ = 218.6 |

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?

Methodological Answer:

Crystallographic challenges are addressed using:

- SHELXL Software: Utilize the TWIN and BASF commands for twinned data refinement .

- Disorder Modeling: Split occupancy refinement for disordered atoms (e.g., solvent molecules or flexible side chains) .

- Validation Tools: Check R1/wR2 residuals and Fo/Fc maps for unmodeled electron density .

Example Workflow:

Data collection at 150 K to minimize thermal motion .

Use SHELXD for phase problem resolution in small-molecule structures .

Apply restraints for bond lengths/angles in disordered regions .

Advanced: What mechanistic insights explain side reactions during synthesis, and how are they mitigated?

Methodological Answer:

Common side reactions include:

- Ester Hydrolysis: Under acidic/basic conditions, leading to free carboxylic acid. Mitigation: Use anhydrous solvents and inert atmosphere .

- Pyrazole Ring Oxidation: Avoid strong oxidizing agents; employ nitrogen atmosphere .

Mechanistic Analysis:

The chlorine atom in chloroacetate intermediates is susceptible to nucleophilic attack by amines, but excess base can deprotonate the pyrazole NH, altering reactivity .

Methodological: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analyze via HPLC for degradation products (e.g., hydrolysis to acetic acid derivatives) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>150°C typical for stable salts) .

Q. Table 3: Stability Data

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 25°C/60% RH, 3M | <2% | None detected |

| 40°C/75% RH, 3M | 8% | Hydrolyzed ester |

Advanced: How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

Methodological Answer:

- Solubility Enhancement: The hydrochloride salt increases aqueous solubility (e.g., 15 mg/mL in PBS at pH 7.4 vs. 2 mg/mL for free base) .

- Bioavailability: Salt formation improves dissolution rate, critical for in vivo absorption.

- Analytical Validation: Use pH-solubility profiles and partition coefficient (logP) measurements (logP = 1.2 for the free base) .

Basic: What computational methods predict the compound’s reactivity in downstream derivatization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .

- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms for chloroacetate intermediates) .

Advanced: How are polymorphic forms identified and controlled during crystallization?

Methodological Answer:

- Screening Methods: Use solvents of varying polarity (e.g., ethanol, acetonitrile) to isolate polymorphs .

- Differential Scanning Calorimetry (DSC): Detect melting point variations (Δmp >5°C indicates distinct forms) .

- Powder XRD: Compare diffraction patterns to known forms in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。